molecular formula C17H20N6O2S B2403122 N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide CAS No. 941896-91-9

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide

Cat. No.: B2403122
CAS No.: 941896-91-9
M. Wt: 372.45
InChI Key: YJELYLRJSOVFPD-UHFFFAOYSA-N
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Description

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide is a pyrazolo[3,4-d]pyrimidine derivative characterized by a methylthio group at position 6, a pyrrolidine ring at position 4, and an ethyl-linked furan-2-carboxamide substituent at position 1. The methylthio group enhances lipophilicity and metabolic stability, while the pyrrolidine and furan carboxamide moieties may modulate solubility and target-binding interactions .

Properties

IUPAC Name

N-[2-(6-methylsulfanyl-4-pyrrolidin-1-ylpyrazolo[3,4-d]pyrimidin-1-yl)ethyl]furan-2-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N6O2S/c1-26-17-20-14(22-7-2-3-8-22)12-11-19-23(15(12)21-17)9-6-18-16(24)13-5-4-10-25-13/h4-5,10-11H,2-3,6-9H2,1H3,(H,18,24)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YJELYLRJSOVFPD-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CSC1=NC2=C(C=NN2CCNC(=O)C3=CC=CO3)C(=N1)N4CCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N6O2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

372.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Industrial Production Methods

: On an industrial scale, the production of this compound might leverage continuous flow chemistry to enhance efficiency and scalability. Key steps include optimizing reaction conditions to maximize yield and purity, as well as implementing purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Common Reagents and Conditions

: Typical reagents include hydrogen peroxide for oxidation, LAH for reduction, and alkyl halides for substitution reactions. Common conditions involve controlled temperatures and specific solvent environments to ensure the desired reactivity.

Major Products

: The major products depend on the type of reaction. For instance, oxidation of the methylthio group yields sulfoxides or sulfones, while reduction of the amide yields primary amines. Substitution reactions on the pyrrolidine ring produce various alkylated derivatives.

Scientific Research Applications

Mechanism of Action

The mechanism by which N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide exerts its effects involves interaction with specific molecular targets It may act as an inhibitor or modulator of particular enzymes, affecting biochemical pathways related to disease processes

Comparison with Similar Compounds

Key Differences :

  • The target’s pyrrolidine and methylthio groups contrast with sulfonamide () or thio-heterocycle () substituents.
  • The furan carboxamide in the target is structurally distinct from ’s chromen-4-one or ’s biotinylated pentanamide (2v).

Substituent Analysis

Compound Position 6 Position 4 Position 1 Molecular Weight
Target Compound Methylthio Pyrrolidin-1-yl Ethyl-furan-2-carboxamide ~450 (estimated)
Example 53 Amino Chromen-4-one Ethyl-fluorobenzamide 589.1 (M++1)
Compound 2u Thio-benzo[d]thiazole Benzo[d]thiazole Ethoxyethoxyethyl Not reported
Compound N/A (pyridine core) Methyl Ethyl-3-methylpyrazole carboxamide 374.4

Yield Comparison :

  • The target’s synthesis efficiency may vary based on the stability of the methylthio group and furan carboxamide coupling.

Physicochemical Properties

Property Target Compound Example 53 Compound 2w
Melting Point (°C) Not reported 175–178 Not reported
Solubility Moderate (pyrrolidine) Low (chromen-4-one) Low (biotinylated moiety)
LogP (estimated) ~3.5 (methylthio) ~4.2 (fluorobenzamide) ~2.8 (thio-linked oxazole)

Biological Activity

N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)furan-2-carboxamide, a complex organic compound, has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic implications, and relevant case studies.

Chemical Structure and Properties

The compound features a pyrazolo[3,4-d]pyrimidine core with a methylthio group and a pyrrolidine moiety, which are significant for its biological interactions. The structural formula can be represented as follows:

N 2 6 methylthio 4 pyrrolidin 1 yl 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl furan 2 carboxamide\text{N 2 6 methylthio 4 pyrrolidin 1 yl 1H pyrazolo 3 4 d pyrimidin 1 yl ethyl furan 2 carboxamide}

Key Structural Components

ComponentDescription
Pyrazolo[3,4-d]pyrimidineCore structure associated with various biological activities
Methylthio GroupEnhances lipophilicity and potential enzyme interactions
PyrrolidineContributes to binding affinity with biological targets

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets such as kinases and receptors. Notably, it has been investigated as a potential inhibitor of the Mer kinase , which is implicated in the oncogenesis of multiple cancers including leukemia and non-small cell lung cancer .

In Vitro Studies

Research has demonstrated that this compound exhibits potent inhibitory effects on Mer kinase activity. In one study, the compound showed an IC50 value of 1.1 nM against Mer kinase, indicating strong inhibition . Furthermore, it was shown to effectively reduce colony formation in soft agar assays for various cancer cell lines, suggesting its potential as an anti-tumor agent.

Case Studies

  • Anti-Cancer Activity : A study highlighted that treatment with this compound led to significant reductions in tumor growth in xenograft models of lung cancer. The mechanism was linked to the inhibition of Mer phosphorylation and downstream signaling pathways involved in cell proliferation and survival.
  • Neuroprotective Effects : Another investigation explored the neuroprotective properties of this compound against oxidative stress-induced apoptosis in neuronal cells. The findings indicated that it could modulate apoptotic pathways, providing a basis for further research into its potential use in neurodegenerative diseases.

Structure-Activity Relationship (SAR)

The biological activity of this compound can be influenced by modifications to its structure. Key observations include:

ModificationEffect on Activity
Alteration of Methylthio GroupEnhanced binding affinity to target proteins
Variations in Pyrrolidine SubstituentsChanges in selectivity towards specific kinases

Comparative Analysis

In comparison to other pyrazolo[3,4-d]pyrimidine derivatives, this compound displays superior kinase inhibition and broader therapeutic potential. Table 1 summarizes relevant compounds and their IC50 values against Mer kinase.

Compound NameIC50 (nM)Biological Activity
N-(2-(6-(methylthio)-4-(pyrrolidin-1-yl)...1.1Mer kinase inhibitor
UNC10620.33Selective Mer inhibitor
Other PyrazolopyrimidinesVariesVarious kinase activities

Q & A

Basic Research Questions

What are the optimal synthetic routes for constructing the pyrazolo[3,4-d]pyrimidine core in this compound?

Methodological Answer:
The pyrazolo[3,4-d]pyrimidine core is typically synthesized via cyclization of 4-chloropyrimidine derivatives with substituted pyrazoles under basic conditions (e.g., K₂CO₃ in ethanol at 80°C) . Key steps include:

  • Intermediate preparation : Formation of 6-(methylthio)-4-(pyrrolidin-1-yl)-1H-pyrazolo[3,4-d]pyrimidine via nucleophilic substitution at the C4 position of the pyrimidine ring .
  • Coupling reactions : Amide bond formation between the pyrazolo[3,4-d]pyrimidine intermediate and furan-2-carboxamide ethyl derivatives using carbodiimide coupling agents (e.g., EDC/HOBt) in DMF .
    Critical parameters : Solvent polarity, temperature control (60–80°C), and reaction monitoring via TLC/HPLC .

How can structural characterization of this compound be performed to confirm regioselectivity?

Methodological Answer:
Regioselectivity of substituents (e.g., methylthio at C6, pyrrolidinyl at C4) is confirmed using:

  • NMR spectroscopy :
    • ¹H NMR : Methylthio group (δ 2.5–2.7 ppm as a singlet) and pyrrolidinyl protons (δ 3.2–3.5 ppm as a multiplet) .
    • ¹³C NMR : Pyrazolo[3,4-d]pyrimidine carbons (δ 150–160 ppm) and furan carbonyl (δ 160–165 ppm) .
  • Mass spectrometry : High-resolution ESI-MS to verify molecular ion ([M+H]⁺) and fragmentation patterns .

What in vitro assays are suitable for preliminary biological screening of this compound?

Methodological Answer:

  • Anticancer activity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7) at 1–100 μM concentrations, with IC₅₀ calculations .
  • Kinase inhibition : Screening against kinase panels (e.g., EGFR, CDK2) using ADP-Glo™ assays .
  • Cytotoxicity controls : Parallel testing on non-cancerous cells (e.g., HEK293) to assess selectivity .

Advanced Research Questions

How can contradictory bioactivity data between structural analogs be resolved?

Methodological Answer:
Contradictions often arise from minor structural variations (e.g., substituent position, stereochemistry). Resolve via:

  • Comparative SAR analysis : Tabulate analogs and their activities (Table 1).

    Compound IDSubstituent (C6)Pyrrolidinyl PositionIC₅₀ (μM)
    TargetSCH₃C42.1
    Analog AOCH₃C4>50
    Analog BSCH₃C215.3
    Source: Derived from
  • Molecular docking : Compare binding poses in target proteins (e.g., EGFR) to identify critical interactions (e.g., hydrogen bonds with pyrrolidinyl N) .

What strategies mitigate oxidation of the methylthio group during synthesis/storage?

Methodological Answer:

  • Synthetic protection : Replace methylthio with stable precursors (e.g., disulfides) during coupling steps, followed by reductive cleavage .
  • Storage conditions : Use inert atmospheres (N₂/Ar) and antioxidants (e.g., BHT) in dark, anhydrous environments .
  • Analytical monitoring : Track oxidation via LC-MS (e.g., [M+H]⁺ +16 amu for sulfoxide formation) .

How can metabolic stability of this compound be improved for in vivo studies?

Methodological Answer:

  • Prodrug design : Introduce hydrolyzable groups (e.g., acetylated pyrrolidine) to enhance bioavailability .
  • CYP450 inhibition assays : Identify metabolic hotspots (e.g., furan ring) using liver microsomes + LC-MS metabolite profiling .
  • Structural rigidification : Replace flexible ethyl linker with cyclopropyl to reduce enzymatic cleavage .

Data Contradiction Analysis

Why do some analogs show anti-inflammatory activity while others lack efficacy?

Methodological Answer:
Discrepancies may stem from assay conditions or substituent effects:

  • Assay variability : Compare results across standardized protocols (e.g., LPS-induced TNF-α suppression in RAW264.7 cells ).
  • Key substituents : Anti-inflammatory activity correlates with electron-withdrawing groups at C6 (e.g., SCH₃ > OCH₃) and planar furan geometry .

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